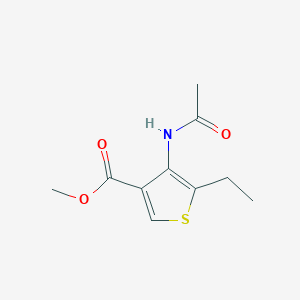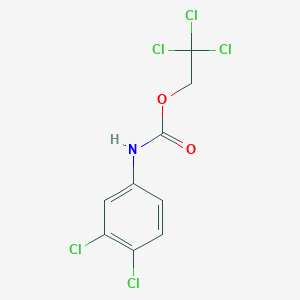
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a trichloroethyl group and a dichlorocarbanilate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 3,4-dichlorocarbanilate typically involves the reaction of 2,2,2-Trichloroethanol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,2,2-Trichloroethanol} + \text{3,4-dichlorophenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of catalysts and specific solvents to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of 3,4-dichlorophenylamine and 2,2,2-Trichloroethanol.
Oxidation: Oxidative conditions can lead to the formation of corresponding oxidized products.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 3,4-dichlorophenylamine and 2,2,2-Trichloroethanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl 3,4-dichlorocarbanilate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic activity. The pathways involved may include the inhibition of metabolic processes and interference with cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a reagent in organic synthesis.
3,4-Dichlorophenyl isocyanate: A precursor in the synthesis of various carbamates.
2,2,2-Trichloroethanol: A related compound with different applications.
Uniqueness
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
85221-18-7 |
|---|---|
Molekularformel |
C9H6Cl5NO2 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H6Cl5NO2/c10-6-2-1-5(3-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) |
InChI-Schlüssel |
OOHJLYSGGJCZCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)OCC(Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


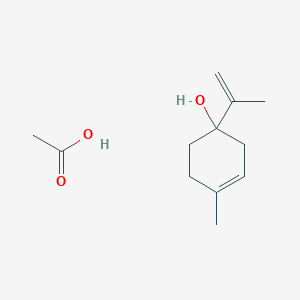
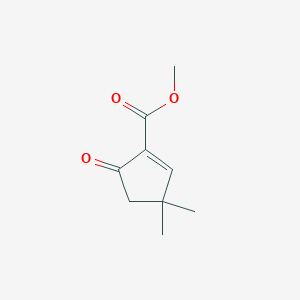
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
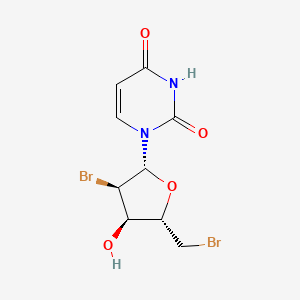
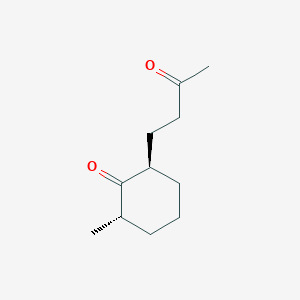
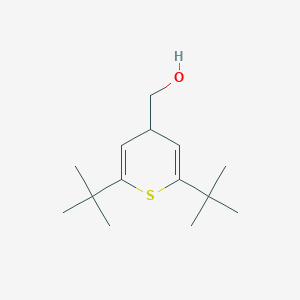
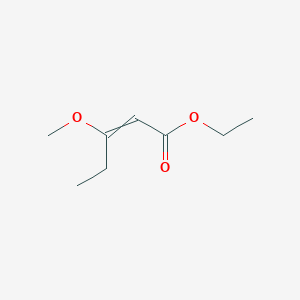
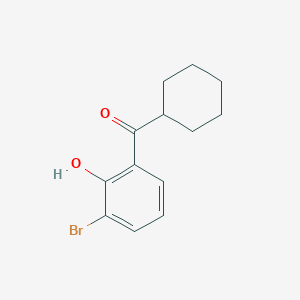
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
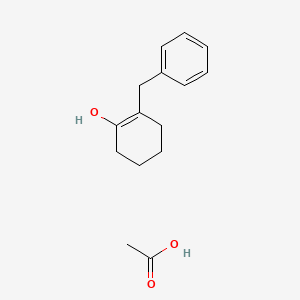
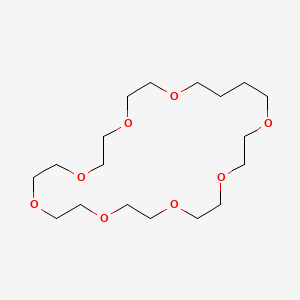
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
